molecular formula C5H9N B14690353 Aziridine, 1-(1-propenyl)-, (Z)- CAS No. 24461-38-9

Aziridine, 1-(1-propenyl)-, (Z)-

Cat. No.: B14690353
CAS No.: 24461-38-9
M. Wt: 83.13 g/mol
InChI Key: BEUWPRGCKSXXRV-IHWYPQMZSA-N
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Description

Aziridine, 1-(1-propenyl)-, (Z)- is an organic compound with the molecular formula C₅H₉N It is a stereoisomer of aziridine, characterized by the presence of a three-membered ring containing nitrogen and a (Z)-1-propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridine, 1-(1-propenyl)-, (Z)- typically involves the reaction of aziridine with propenyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity for the (Z)-isomer .

Industrial Production Methods

Industrial production of Aziridine, 1-(1-propenyl)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the product is achieved through distillation or chromatography to remove any impurities and obtain the desired isomer .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-(1-propenyl)-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridine, 1-(1-propenyl)-, (Z)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Aziridine, 1-(1-propenyl)-, (Z)- involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial or therapeutic effects. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the strained three-membered ring structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 1-(1-propenyl)-, (Z)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The (Z)-isomer exhibits distinct chemical and physical properties compared to its (E)-counterpart, making it valuable for targeted applications in research and industry .

Properties

CAS No.

24461-38-9

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

1-[(Z)-prop-1-enyl]aziridine

InChI

InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2-

InChI Key

BEUWPRGCKSXXRV-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\N1CC1

Canonical SMILES

CC=CN1CC1

Origin of Product

United States

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